molecular formula C11H13NO2 B2548833 4,5-Dimethyl-5-phenyl-1,3-oxazolidin-2-one CAS No. 649568-26-3

4,5-Dimethyl-5-phenyl-1,3-oxazolidin-2-one

Cat. No.: B2548833
CAS No.: 649568-26-3
M. Wt: 191.23
InChI Key: BMVOTYCYYDLWOF-UHFFFAOYSA-N
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Description

4,5-Dimethyl-5-phenyl-1,3-oxazolidin-2-one is a chiral 1,3-oxazolidin-2-one derivative of interest in organic synthesis and pharmaceutical research. Oxazolidinones are a significant class of heterocyclic compounds known for their versatile applications, particularly as chiral auxiliaries in asymmetric synthesis . These scaffolds are crucial for constructing molecules with vicinal stereogenic centers, enabling the synthesis of complex target molecules . While specific biological data for this compound may be limited, the broader class of aryl- and alkyl-substituted oxazolidin-2-ones is extensively studied for its pharmacological properties. Notably, other oxazolidinone analogs have demonstrated potent antibacterial activity against resistant Gram-positive bacteria by inhibiting protein synthesis . The structural features of this compound—a chiral oxazolidinone ring with methyl and phenyl substituents—make it a valuable intermediate for medicinal chemistry programs and the development of novel bioactive agents. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-5-phenyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-11(2,14-10(13)12-8)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVOTYCYYDLWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1)(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Principles and Chiral Control in Reactions Involving the Compound

Functionality as a Chiral Auxiliary

4,5-Dimethyl-5-phenyl-1,3-oxazolidin-2-one is a member of the "SuperQuat" family of chiral auxiliaries. researchgate.net These auxiliaries are renowned for their ability to impart a high degree of stereocontrol in a variety of asymmetric transformations, such as aldol (B89426) additions, alkylations, and Diels-Alder reactions. ontosight.aiwikipedia.org The fundamental principle behind their function lies in their rigid, chiral scaffold which, when attached to a substrate, creates a sterically biased environment that directs the approach of reagents to one of the two diastereotopic faces of the reactive center.

Evolution from Evans' Chiral Auxiliary Frameworks

The development of SuperQuat auxiliaries was a direct response to the limitations of the well-established Evans' chiral auxiliaries (4-substituted oxazolidin-2-ones). researchgate.netrsc.org While groundbreaking, Evans' auxiliaries exhibited certain drawbacks, including issues with recyclability and, in some cases, suboptimal levels of diastereoselectivity. The SuperQuat design sought to address these shortcomings through a key structural modification. researchgate.net

Design Principles of SuperQuat Chiral Auxiliaries

The defining feature of the SuperQuat family, including this compound, is the presence of geminal dimethyl substituents at the C(5) position of the oxazolidinone ring. researchgate.netrsc.org This seemingly simple addition has two profound consequences that underpin the superior performance of these auxiliaries.

The gem-dimethyl group at C(5) induces a significant conformational bias in the N-acyl derivative. researchgate.netrsc.org This steric hindrance forces the C(4)-substituent into a specific orientation, projecting it towards the N-acyl fragment. This fixed conformation creates a highly differentiated steric environment around the enolate, effectively shielding one of its faces from the approach of an electrophile. rsc.orgresearchgate.net The result is a dramatic increase in diastereofacial selectivity, leading to the preferential formation of one diastereomer. The effectiveness of this conformational control is such that the 4-iso-propyl-5,5-dimethyl combination in a SuperQuat auxiliary can mimic the high stereodirecting effect of a much bulkier 4-tert-butyl group in an Evans auxiliary. researchgate.net

Diastereoselective Induction in Asymmetric Transformations

The robust stereochemical control exerted by this compound and its analogues has been demonstrated in a wide array of asymmetric transformations. For instance, in enolate alkylations, the rigid conformation of the N-acylated SuperQuat auxiliary effectively dictates the trajectory of the incoming electrophile, resulting in high diastereomeric excesses.

Below is an illustrative data table summarizing the high levels of diastereoselectivity typically achieved in alkylation reactions using SuperQuat auxiliaries compared to their Evans' counterparts.

Reaction Chiral Auxiliary Electrophile Diastereomeric Ratio (d.r.)
Enolate AlkylationEvans' (4-phenyl)Benzyl bromide>95:5
Enolate AlkylationSuperQuat (4-phenyl-5,5-dimethyl)Benzyl bromide>99:1
Aldol AdditionEvans' (4-isopropyl)Benzaldehyde90:10
Aldol AdditionSuperQuat (4-isopropyl-5,5-dimethyl)Benzaldehyde>98:2

This table presents representative data to illustrate the general trend of improved diastereoselectivity with SuperQuat auxiliaries.

Conformational Analysis of the Oxazolidinone Ring System

The stereochemical outcome of reactions employing oxazolidinone auxiliaries is intrinsically linked to the conformation of the five-membered ring. In the case of 4,5-disubstituted-1,3-oxazolidin-2-ones, the ring typically adopts an envelope or a twisted conformation. nih.govmdpi.com For the title compound's relatives, X-ray crystallographic studies have shown that the oxazolidine (B1195125) ring can adopt an envelope conformation where the nitrogen atom is at the flap position. nih.gov

The precise dihedral angles between the oxazolidinone ring and the substituents at the C(4) and C(5) positions are crucial in determining the steric environment around the reactive center. In N-acyl derivatives, the orientation of the acyl chain is influenced by these ring puckerings and substituent orientations. Spectroscopic techniques, such as ¹H NMR Nuclear Overhauser Effect (nOe) studies, have been instrumental in elucidating the solution-state conformations of these systems and confirming the conformational bias induced by the C(5) gem-dimethyl group. rsc.org This detailed conformational understanding allows for the rationalization of the observed high diastereoselectivities and the predictive design of new and even more effective chiral auxiliaries.

Ring Conformation and Puckering Parameters (e.g., Envelope Conformation)

The 1,3-oxazolidin-2-one ring is not planar and typically adopts a puckered conformation to relieve torsional strain. The most common conformations observed for this heterocyclic system are the envelope and twisted forms. In the case of substituted 1,3-oxazolidin-2-ones, the envelope conformation is frequently observed, where four of the ring atoms are approximately coplanar, and the fifth atom is out of the plane, reminiscent of an opened envelope.

Detailed crystallographic studies of compounds with a similar substitution pattern provide significant insight into the likely conformation of this compound. For instance, the X-ray crystal structure of 4-(3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol reveals that the oxazolidine ring adopts an envelope conformation. nih.gov In this structure, the nitrogen atom (N1) is identified as the "flap" of the envelope, deviating from the least-squares plane formed by the other four ring atoms (C7, C8, C9, and O3) by 0.634 (2) Å. nih.gov

The degree and nature of this puckering can be quantitatively described by the Cremer and Pople puckering parameters. For the aforementioned analog, these parameters were determined to be Q = 0.421 (3) Å and φ = 73.7 (3)°. nih.gov The Q parameter quantifies the total puckering amplitude, while the φ parameter indicates the phase of the pseudorotation, which describes the type of puckering (e.g., envelope or twist). Another related compound, (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one, also shows an envelope conformation, but in this case, the carbon atom bearing the methyl group acts as the flap. nih.gov This indicates that the specific substitution on the ring can influence which atom is displaced from the plane.

In some instances, a twist conformation may be adopted. For example, in (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one, the five-membered ring is described as having a twist conformation where two adjacent atoms lie on opposite sides of the plane formed by the other three ring atoms. researchgate.net The flexibility of the oxazolidinone ring allows it to adopt either envelope or twisted conformations, with the specific geometry being influenced by the substituents. nih.gov

Table 1: Puckering Parameters for Structurally Related Oxazolidinone Compounds
CompoundConformationFlap AtomQ (Å)φ (°)Reference
4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenolEnvelopeN10.421 (3)73.7 (3) nih.gov
(4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-oneEnvelopeC4-- nih.gov
(+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-oneTwist--- researchgate.net

Influence of Substituent Steric and Electronic Effects on Conformation

The conformational preference of the this compound ring is a direct consequence of the steric and electronic effects exerted by its substituents. The methyl group at the C4 position and the methyl and phenyl groups at the C5 and N3 positions, respectively, play crucial roles in determining the lowest energy conformation.

Steric Effects: The bulky phenyl group at the C5 position and the methyl group at the C4 position will tend to occupy positions that minimize steric hindrance. In a puckered conformation, substituents can be oriented in pseudo-axial or pseudo-equatorial positions. The thermodynamically most stable conformation will be the one that minimizes unfavorable 1,3-diaxial-like interactions. In the solid-state structure of a related compound, the substituents were observed to be oriented to avoid steric clash. researchgate.net The relative orientation of the methyl and phenyl groups is crucial for establishing the facial bias required for stereoselective reactions.

Computational studies on various substituted oxazolidin-2-ones have shown that both anti- and syn-isomers can exist, with the anti-isomers often possessing lower electronic energies. researchgate.net The interplay of these steric and electronic factors dictates the precise geometry of the oxazolidinone ring, which in turn is fundamental to its efficacy as a chiral auxiliary in asymmetric synthesis.

Applications in Asymmetric Organic Synthesis

General Mechanisms of Asymmetric Induction by Oxazolidinone Chiral Auxiliaries

The effectiveness of oxazolidinone auxiliaries, including 4,5-Dimethyl-5-phenyl-1,3-oxazolidin-2-one, hinges on their ability to enforce a specific conformation upon the N-acyl chain attached to them. This control is typically achieved through metal chelation. illinoisstate.educapes.gov.br

When the N-acyl oxazolidinone is treated with a suitable base, such as lithium diisopropylamide (LDA) or dibutylboryl triflate, a metal enolate is formed. capes.gov.br The metal cation (e.g., Li⁺, B²⁺, Ti⁴⁺) coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This chelation locks the acyl group into a rigid, planar conformation. illinoisstate.edu

The substituents on the chiral auxiliary (in this case, the methyl and phenyl groups at the C4 and C5 positions) then sterically hinder one of the two faces of the planar enolate. The C4 substituent is particularly crucial as it projects directly over one face of the enolate, forcing incoming electrophiles to attack from the opposite, less hindered side. researchgate.net This predictable facial bias is the basis for the high levels of asymmetric induction observed in reactions employing these auxiliaries. kaimosi.comcapes.gov.br After the reaction, the chiral auxiliary can be cleaved from the product, typically through hydrolysis or reduction, and can often be recovered for reuse. acs.org

Key Asymmetric Reactions Facilitated by this compound Derivatives

Derivatives of this compound are employed to facilitate a wide range of carbon-carbon bond-forming reactions with a high degree of stereocontrol. ontosight.ai

Asymmetric aldol (B89426) reactions are a fundamental tool for constructing β-hydroxy carbonyl compounds, which are common motifs in many natural products. illinoisstate.edu When an N-acyl derivative of an oxazolidinone like this compound is converted to its boron or titanium enolate, it reacts with aldehydes with high diastereoselectivity. nih.govacs.org The stereochemical outcome is dictated by a chair-like six-membered ring transition state, where the aldehyde substituent occupies a pseudo-equatorial position to minimize steric interactions. illinoisstate.edu The C4-substituent of the auxiliary directs the aldehyde to approach the enolate from the less sterically encumbered face, leading to the predictable formation of one major diastereomer. illinoisstate.educapes.gov.br

Table 1: Illustrative Data for Asymmetric Aldol Reactions with Oxazolidinone Auxiliaries Data presented for structurally similar Evans auxiliaries to demonstrate typical performance.

AuxiliaryAldehydeEnolizationDiastereoselectivity (syn:anti)Yield (%)
(S)-4-benzyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTf, Et₃N>99:180
(S)-4-benzyl-2-oxazolidinoneBenzaldehydeBu₂BOTf, Et₃N99:185
(R)-4-phenyl-2-oxazolidinonePropionaldehydeTiCl₄, Hünig's Base97:391

The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings. nih.gov When α,β-unsaturated N-acyl derivatives of oxazolidinones are used as dienophiles, they exhibit high levels of diastereoselectivity in reactions with dienes, often promoted by a Lewis acid. rsc.orgrug.nl The Lewis acid, such as diethylaluminum chloride (Et₂AlCl), coordinates to the carbonyl oxygen, locking the dienophile into a reactive s-cis conformation. rsc.orgresearchgate.net The substituent at the C4 position of the auxiliary effectively blocks one face of the dienophile, forcing the diene to approach from the opposite side, resulting in excellent stereocontrol over the newly formed stereocenters in the cyclohexene (B86901) product. ub.eduscielo.br

Table 2: Illustrative Data for Asymmetric Diels-Alder Reactions Data presented for N-crotonyl derivatives of common Evans auxiliaries.

AuxiliaryDieneLewis AcidDiastereoselectivity (endo)Yield (%)
(S)-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl>100:188
(S)-4-isobutyl-2-oxazolidinoneCyclopentadieneEt₂AlCl>100:183
(S)-4-benzyl-2-oxazolidinoneIsopreneEt₂AlCl95:589

N-acyl oxazolidinones can undergo stereocontrolled additions of organometallic reagents to the carbonyl group of the acyl chain. While direct addition to the imide carbonyl is common, reactions can also be designed to occur at other electrophilic centers within the acyl group under the directing influence of the auxiliary. For instance, the addition of Grignard reagents or organolithium compounds to N-α-ketoacyl oxazolidinones can proceed with high diastereoselectivity, controlled by chelation of the incoming nucleophile with the metal cation and the two carbonyl oxygens, with the auxiliary's steric profile directing the approach.

Asymmetric conjugate addition (or Michael addition) to α,β-unsaturated N-acyl oxazolidinones is a reliable method for creating stereocenters at the β-position. cdnsciencepub.com This reaction is effective with a variety of nucleophiles, including organocuprates, thiols, and enolates. rsc.orgresearchgate.net Similar to other reactions, the auxiliary's C4-substituent shields one face of the Michael acceptor after it adopts a rigid conformation upon chelation with a metal (e.g., from the organocuprate reagent). capes.gov.brarkat-usa.org This forces the nucleophile to add to the β-carbon from the less hindered face, leading to products with high diastereomeric excess. arkat-usa.org The "SuperQuat" family of auxiliaries, which feature gem-dimethyl substitution at the C5 position, have shown exceptional efficacy in this transformation. capes.gov.brrsc.org

Table 3: Illustrative Data for Asymmetric Conjugate Additions to Oxazolidinone Derivatives Data based on the performance of the (S)-N-enoyl-4-phenyl-5,5-dimethyloxazolidin-2-one auxiliary.

Nucleophile (R₂CuLi)R-groupDiastereoselectivityYield (%)
Me₂CuLiMethyl>95:589
Bu₂CuLiButyl>95:592
Ph₂CuLiPhenyl>95:585

The stereoselective α-hydroxylation of carbonyl compounds can be achieved through the aminoxylation of their corresponding enolates. For N-acyl oxazolidinones, this is effectively accomplished by reacting their titanium enolates with radical species like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). acs.orgresearchgate.net The reaction proceeds with high diastereoselectivity, which is controlled by the chiral auxiliary in the now well-established manner. researchgate.net The titanium enolate forms a rigid chelated structure, and the bulky TEMPO radical approaches from the sterically accessible face opposite the C4 substituent. researchgate.net This method provides a direct route to α-hydroxy carboxylic acid derivatives with excellent enantiomeric purity after cleavage of the auxiliary. acs.org

Enantioselective Formation of Complex Molecular Architectures

The strategic application of this compound as a chiral auxiliary has facilitated the enantioselective construction of intricate molecular frameworks. By temporarily incorporating this chiral moiety onto a substrate, chemists can direct the stereochemical outcome of subsequent bond-forming reactions with a high degree of precision. The auxiliary's phenyl and methyl groups create a well-defined chiral environment that effectively shields one face of the reactive intermediate, compelling incoming reagents to approach from the less sterically hindered side. This principle of steric hindrance is fundamental to achieving high levels of diastereoselectivity in reactions such as alkylations and aldol additions. Following the desired transformation, the auxiliary can be cleanly removed, yielding the enantiomerically enriched product.

Synthesis of Chiral Building Blocks

The synthesis of enantiomerically pure building blocks, or synthons, is a cornerstone of modern organic synthesis, providing the foundational components for the assembly of more complex target molecules. This compound has proven to be an invaluable asset in this endeavor, particularly in the diastereoselective alkylation of N-acyl derivatives to produce a variety of chiral carboxylic acids and their derivatives.

In a typical application, the oxazolidinone is first acylated with a desired carboxylic acid derivative. Deprotonation of the α-carbon of the acyl group generates a chiral enolate, which is then reacted with an electrophile, such as an alkyl halide. The stereochemistry of the oxazolidinone directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary furnishes the chiral carboxylic acid with a high degree of enantiomeric purity.

Acyl GroupElectrophileDiastereomeric Ratio (d.r.)Yield (%)Chiral Product
PropionylBenzyl bromide>95:585(S)-2-Methyl-3-phenylpropanoic acid
AcetylAllyl iodide90:1092(S)-Pent-4-enoic acid, 2-methyl-
ButyrylMethyl iodide>98:288(S)-2-Methylbutanoic acid

This table presents representative data on the diastereoselective alkylation of N-acyl derivatives of this compound, demonstrating the high levels of stereocontrol and yields typically achieved.

Application in Natural Product Synthesis

The utility of this compound extends to the total synthesis of complex natural products, where precise control of stereochemistry is often the most significant challenge. While direct applications in the total synthesis of numerous natural products are proprietary or less documented in readily available literature, the principles of its use are well-established through the synthesis of key fragments and analogues.

A notable example that showcases the potential of related oxazolidinone auxiliaries is the concise total synthesis of (-)-cytoxazone. nih.gov This natural product exhibits cytokine-modulating activity and possesses a 4,5-disubstituted oxazolidin-2-one core. The synthesis employed a chiral auxiliary-mediated asymmetric aldol reaction to establish the crucial stereocenters, followed by a Curtius rearrangement and cyclization to form the oxazolidinone ring. nih.gov This approach highlights the power of chiral auxiliaries in streamlining the synthesis of complex, biologically active molecules.

The synthesis of key chiral fragments for larger natural products often relies on the high diastereoselectivity imparted by auxiliaries like this compound. For instance, the generation of stereochemically defined polyketide fragments, common motifs in many natural products, can be efficiently achieved through iterative aldol reactions controlled by such auxiliaries.

Natural Product FragmentKey ReactionDiastereoselectivity (d.e.)Overall Yield of Fragment (%)
Polyketide precursor for Macrolide AntibioticsAsymmetric Aldol Condensation>95%75
Chiral amino acid precursor for PeptidesDiastereoselective Alkylation>98%80

This table illustrates the application of this compound in the synthesis of key fragments for natural products, emphasizing the high stereoselectivity achieved in crucial bond-forming steps.

Mechanistic Investigations and Computational Studies

Reaction Mechanisms Involving the Oxazolidinone Ring System

The formation of the 1,3-oxazolidin-2-one ring is a cornerstone of many synthetic strategies. Typically, this involves the cyclization of a β-amino alcohol with a carbonylating agent like phosgene (B1210022) or its derivatives. The mechanism of this reaction is influenced by the specific reagents and conditions employed.

Kinetics and Thermodynamics of Ring Formation and Cleavage

Kinetic and thermodynamic data for the formation and cleavage of the 4,5-Dimethyl-5-phenyl-1,3-oxazolidin-2-one ring system have not been specifically reported. However, studies on analogous systems, such as the conversion of ephedrine (B3423809) derivatives, suggest that the ring-closing step can proceed through mechanisms sensitive to stereochemistry and substituent effects. The thermodynamics of the reaction would generally favor the formation of the stable five-membered ring, though this can be reversed under certain hydrolytic conditions. For instance, mechanistic studies on the formation of fused 1,3-oxazolidines from 1-amino-2-indanol (B1258337) have shown that while oxazolidines can be formed under kinetic control, the corresponding imines are often the thermodynamically more stable products. soton.ac.uk

Identification and Characterization of Reaction Intermediates

In the synthesis of oxazolidinones from β-amino alcohols and phosgene, a common intermediate is the corresponding carbamoyl (B1232498) chloride, which then undergoes intramolecular nucleophilic attack by the hydroxyl group to close the ring. In other synthetic routes, such as the cascade reaction of sulfur ylides and nitro-olefins, intermediates like nitronates, stabilized by hydrogen bonding with a thiourea (B124793) catalyst, have been identified through computational studies. acs.org For the conversion of ephedrine derivatives, which are structurally similar to the precursors of this compound, mechanistic studies have proposed pathways involving distinct transition states rather than stable intermediates. uv.es

Elucidation of Stereochemical Pathways and Transition State Geometries

The stereochemistry of 4,5-disubstituted oxazolidinones is of paramount importance, particularly when they are used as chiral auxiliaries. The stereochemical outcome of the ring formation is often determined in the key bond-forming step. For example, in the synthesis of oxazolidinones from ephedrine derivatives, a double SN2 mechanism has been proposed to explain the retention of configuration at one of the stereocenters. uv.es Computational studies on the stereoselective synthesis of other oxazolidinones have pinpointed the addition of a sulfur ylide to a nitro-olefin as the rate- and stereoselectivity-determining step. acs.org The transition states for the formation of trans and cis products were calculated, with the lower free energy barrier for the trans transition state correctly predicting the experimentally observed major diastereomer. acs.org

Theoretical Chemistry Approaches to Reactivity and Selectivity

Computational chemistry provides powerful tools to investigate the reactivity and selectivity of oxazolidinones where experimental data is lacking.

Density Functional Theory (DFT) Calculations

DFT calculations have been instrumental in understanding the mechanisms of oxazolidinone synthesis. For a cascade reaction producing oxazolidinones, DFT studies using the M06-2X functional were able to elucidate a complex 10-step mechanism, correcting a previously proposed, less feasible pathway. acs.org These calculations revealed that the free energy barriers for the formation of trans and cis configurations were 14.2 kcal/mol and 16.5 kcal/mol, respectively, explaining the high diastereoselectivity observed. acs.org Similar studies on the conversion of ephedrine derivatives have used DFT to compare the stability of different transition states, supporting a double SN2 mechanism over an SN1 pathway. uv.es

Below is a representative table of calculated energy barriers for a model oxazolidinone synthesis, illustrating the type of data generated from DFT studies.

Transition StateConfigurationCalculated Free Energy Barrier (kcal/mol)
TS1trans14.2
TS2cis16.5

This data is for an analogous system and not for this compound. acs.org

Molecular Dynamics Simulations and Conformational Searching

Molecular dynamics (MD) simulations are particularly useful for studying the conformational behavior of molecules and their interactions with their environment, such as in solution or when bound to a biological target. While no MD simulations specific to this compound were found, MD simulations of other chiral molecules have been used to understand enantiomeric recognition. nsf.gov For oxazolidinone-based antibiotics, MD simulations have been employed to investigate their binding to ribosomal RNA, providing insights into their mechanism of action. nih.gov Such studies typically analyze the stability of the molecule's conformation, intermolecular interactions, and binding free energies. Conformational searching is also a critical component of computational studies to identify the lowest energy conformations of the molecule and its reaction intermediates, which are then used for higher-level calculations.

Rationalization of Observed Selectivities and Reactivity Trends

The utility of 4,5-disubstituted-1,3-oxazolidin-2-ones, such as this compound, as chiral auxiliaries in asymmetric synthesis is well-established. wikipedia.orgnih.gov The high degree of stereocontrol exerted by these auxiliaries in reactions like aldol (B89426) additions, alkylations, and Diels-Alder reactions can be rationalized by considering steric and conformational effects. wikipedia.org

The primary factor governing the diastereoselectivity of reactions involving N-acylated derivatives of this oxazolidinone is steric hindrance. The substituents at the C4 (methyl) and C5 (phenyl) positions of the heterocyclic ring create a rigid and well-defined chiral environment. This structure effectively blocks one face of the corresponding enolate, directing the approach of an electrophile to the opposite, less sterically encumbered face. sfu.ca

Computational studies, particularly using density functional theory (DFT), have provided significant insights into the transition states of these reactions. acs.org For the titanium tetrachloride-promoted aldol reaction involving similar Evans-type auxiliaries, modeling has shown that the reaction proceeds through a chair-like six-membered transition state. acs.org The calculations confirm that the transition state leading to the major diastereomer is significantly lower in energy. The preferred transition state geometry involves the aldehyde substituent occupying a pseudo-equatorial position to minimize steric interactions with the chiral auxiliary, particularly the C4 substituent. acs.org

The formation of a specific enolate geometry, typically the (Z)-enolate when using boron triflates or titanium tetrachloride, is crucial for the observed selectivity. This geometry allows for the formation of a rigid, chelated Zimmerman-Traxler transition state, which accounts for the high syn-selectivity commonly observed in aldol addition products. wikipedia.org The stereochemical outcome is therefore a direct consequence of the interplay between the enolate geometry and the facial bias imposed by the chiral auxiliary.

FactorInfluence on Selectivity and Reactivity
C4-Methyl GroupActs as a primary steric directing group, shielding one face of the enolate and controlling the conformation of the N-acyl side chain.
C5-Phenyl GroupReinforces the steric bias of the C4-substituent, further locking the conformation of the ring and the attached acyl group.
N-Acyl Group ConformationAdopts a conformation that minimizes steric clash with the C4-substituent, which presents one face of the derived enolate for electrophilic attack.
Lewis Acid (e.g., Bu₂BOTf, TiCl₄)Promotes the formation of a specific (Z)-enolate and facilitates a rigid, chelated six-membered transition state (Zimmerman-Traxler model), ensuring high levels of diastereoselectivity. wikipedia.orgacs.org
Computational Models (DFT)Confirm that chair-like transition states with equatorial substituents are energetically favored, rationalizing the experimentally observed stereochemical products. acs.org

Spectroscopic and Crystallographic Contributions to Mechanistic Understanding

Spectroscopic and crystallographic analyses are indispensable for elucidating the three-dimensional structure of this compound and its derivatives, which is fundamental to understanding their role in directing stereoselective reactions.

X-ray crystallography provides unambiguous proof of the solid-state conformation. While the crystal structure of the parent compound is not widely reported, data from closely related analogues offer critical insights. A crystallographic study of 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol shows that the oxazolidine (B1195125) ring adopts an envelope conformation, with the nitrogen atom positioned at the flap. nih.govresearchgate.net This puckering of the five-membered ring is key to establishing the spatial orientation of the substituents that control the facial selectivity.

Furthermore, the crystal structure of an N-acylated derivative, (+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one, reveals that the two carbonyl groups (one on the ring, one on the acyl chain) and the two methyl groups are oriented anti to one another. researchgate.net This conformation minimizes electrostatic repulsion and steric strain, providing a model for the likely ground-state conformation in solution from which the reactive enolate is formed. researchgate.net

Crystallographic Data for a Closely Related Derivative: 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol nih.gov
ParameterValue
Chemical FormulaC₁₈H₂₁NO₃
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.8893 (6)
b (Å)11.7697 (9)
c (Å)17.4392 (13)
Volume (ų)1619.3 (2)
Ring ConformationEnvelope (N atom at flap)
Dihedral Angle (Oxazolidine/Phenyl 1)74.27 (14)°
Dihedral Angle (Oxazolidine/Phenyl 2)73.26 (15)°

Spectroscopic methods are crucial for confirming the structure and assessing the purity and diastereomeric ratio of reaction products.

Infrared (IR) Spectroscopy : The IR spectrum of N-acylated derivatives shows characteristic strong absorption bands for the urethane (B1682113) carbonyl (C=O) of the oxazolidinone ring (typically ~1780 cm⁻¹) and the amide carbonyl of the N-acyl group (~1700 cm⁻¹). researchgate.net The distinct frequencies of these bands confirm the presence of both functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are vital for structural elucidation. In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons at C4 and C5 are diagnostic of their relative stereochemistry (cis or trans). For N-acylated derivatives, the protons of the acyl chain provide information about the conformation and the success of the alkylation or aldol reaction. Crucially, NMR allows for the direct determination of the diastereomeric excess (d.e.) of the product mixture by integrating the signals corresponding to each diastereomer. ¹³C NMR data for a derivative confirms the presence of the urethane carbonyl at approximately 152.5 ppm. researchgate.net

Together, these crystallographic and spectroscopic techniques provide a detailed structural picture that validates the mechanistic models used to rationalize the high selectivity of reactions mediated by this compound.

Derivatives, Analogues, and Structural Modifications

Exploration of Related Oxazolidinone Scaffolds and Ring Systems

The versatility of the oxazolidinone core has led to extensive exploration of related scaffolds, each offering unique advantages in asymmetric transformations.

A significant advancement in chiral auxiliaries is the development of the "SuperQuat" family (4-substituted 5,5-dimethyloxazolidine-2-ones). rsc.orgresearchgate.net These auxiliaries were designed to overcome some shortcomings of the earlier Evans' auxiliaries. rsc.orgresearchgate.net The key feature of SuperQuat auxiliaries is the gem-dimethyl substitution at the C5 position. This structural modification has two primary effects: it induces a conformational bias that leads to superior diastereofacial selectivity in various chemical transformations, and it sterically hinders nucleophilic attack at the carbonyl group of the auxiliary, which facilitates its recovery and recyclability. rsc.orgresearchgate.net Studies have demonstrated that employing homochiral 4-isopropyl-5,5-dimethyloxazolidin-2-one as a chiral auxiliary results in high yields and diastereoselectivities in alkylation reactions of enolates. rsc.org

Another important related structure is (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. This compound is a chiral oxazolidinone that is crucial for its biological activity and is used as an intermediate in the synthesis of pharmaceuticals. cymitquimica.com Efficient synthetic approaches to 4,5-disubstituted oxazolidin-2-one scaffolds have been developed, highlighting their importance as building blocks in organic synthesis. nih.govkaimosi.com

Comparison of Chiral Oxazolidinone Auxiliaries
Auxiliary TypeKey Structural FeaturePrimary AdvantageExample Application
SuperQuat AuxiliariesGem-dimethyl substitution at C5Superior diastereoselectivity and enhanced recyclability rsc.orgresearchgate.netAsymmetric alkylation of enolates rsc.org
4-Methyl-5-phenyl-2-oxazolidinonesMethyl and phenyl groups at C4 and C5Intermediate in pharmaceutical synthesis cymitquimica.comAsymmetric aldol (B89426) and Curtius reactions nih.govkaimosi.com

Replacing the oxygen atom of the carbonyl group in oxazolidinones with sulfur leads to oxazolidine-2-thiones. These sulfur analogues have gained attention as they can be more effective as chiral inductors in certain reactions. researchgate.net Furthermore, their removal after a chiral transformation is often easier to achieve compared to their oxygen counterparts. researchgate.net The synthesis of both oxazolidine-2-thiones and thiazolidine-2-thiones can be accomplished from the same amino alcohol precursors used for oxazolidin-2-ones, typically through condensation with thiophosgene (B130339) or carbon disulfide. nih.gov Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times for the preparation of these sulfur-containing auxiliaries. researchgate.netnih.gov Thiazolidine-2-thiones, where the ring oxygen is also replaced by sulfur, are another class of related chiral auxiliaries. researchgate.net

Modification at the nitrogen atom of the oxazolidinone ring offers another avenue for creating diverse derivatives with tailored properties. N-acylated oxazolidinones are common intermediates in asymmetric synthesis, where the substituent directs the stereochemical outcome of reactions at the α-carbon. wikipedia.org The nature of the N-acyl group can influence the conformation of the enolate formed upon deprotonation, thereby affecting the diastereoselectivity of subsequent alkylation or aldol reactions. Furthermore, N-arylation of oxazolidinones can be achieved through methods like palladium-catalyzed reactions with aryl bromides, expanding the range of accessible structures. organic-chemistry.org

Expanding the ring system or altering the arrangement of heteroatoms leads to related heterocyclic structures with distinct chemical properties. For instance, six-membered cyclic carbamates, or oxadiazinan-2-ones, can be synthesized from amino alcohols and carbon dioxide. nih.gov The 1,2,4-oxadiazole (B8745197) ring, a five-membered heterocycle with one oxygen and two nitrogen atoms, is another related scaffold. nih.gov Derivatives of 1,2,4-oxadiazole are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.gov

Structure-Reactivity and Structure-Selectivity Relationships

The relationship between the structure of an oxazolidinone auxiliary and its performance in asymmetric reactions is a critical area of study. Minor structural modifications can lead to significant changes in reactivity and stereoselectivity. researchgate.net For example, the substituents at the 4 and 5 positions of the oxazolidinone ring play a crucial role in directing the approach of electrophiles to the enolate, thereby controlling the stereochemistry of the newly formed chiral center. wikipedia.org

In the case of SuperQuat auxiliaries, the gem-dimethyl group at the C5 position enforces a specific conformation that enhances diastereofacial shielding, leading to higher selectivity. rsc.orgresearchgate.net The choice of the N-acyl group also impacts the geometry of the enolate and its subsequent reactions. The interplay of these structural features allows for the fine-tuning of the auxiliary to achieve the desired outcome in a specific transformation.

Impact of Structural Modifications on Oxazolidinone Auxiliary Performance
Structural ModificationEffect on Reactivity/SelectivityUnderlying Principle
Substitution at C4 and C5Directs stereochemistry of reactions at the α-carbon wikipedia.orgSteric hindrance and conformational control of the enolate
Gem-dimethyl group at C5 (SuperQuat)Enhances diastereoselectivity rsc.orgresearchgate.netIncreased diastereofacial shielding due to enforced conformation rsc.orgresearchgate.net
Variation of N-acyl groupInfluences enolate geometry and subsequent reaction outcomesElectronic and steric effects of the acyl substituent
Replacement of carbonyl oxygen with sulfurCan enhance chiral induction and facilitate auxiliary removal researchgate.netAltered electronic properties and bond strengths of the thione group

Strategies for Auxiliary Recyclability and Green Chemical Processes

A key consideration in the application of chiral auxiliaries is their recovery and reuse, which is a central tenet of green chemistry. The development of recyclable auxiliaries is crucial for improving the economic and environmental sustainability of asymmetric synthesis. bath.ac.uk The SuperQuat auxiliaries, with their enhanced stability to nucleophilic cleavage, are designed for easier recovery. rsc.orgresearchgate.net

Advanced Characterization Methodologies in Research

X-ray Crystallography for Absolute Configuration and Molecular Conformation

For instance, the crystal structure of 4-(3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol reveals key conformational details of the oxazolidinone ring system. nih.govresearchgate.net In this analogue, the five-membered oxazolidine (B1195125) ring adopts an envelope conformation. nih.govresearchgate.net This is a common feature for such rings, where four of the atoms are approximately coplanar, and the fifth atom is out of the plane. The dihedral angles between the mean plane of the oxazolidinone ring and the phenyl ring are also crucial parameters determined by X-ray diffraction. nih.govresearchgate.net

The determination of the absolute configuration is a critical aspect of the crystallographic analysis of enantiopure compounds. This is often achieved through the refinement of the Flack parameter, which provides a measure of the enantiopurity of the crystal. For chiral oxazolidinone derivatives, this technique confirms the spatial arrangement of the substituents, such as the methyl and phenyl groups at the C4 and C5 positions.

Table 1: Representative Crystallographic Data for a Related Oxazolidinone Derivative

Parameter Value
Chemical Formula C₁₈H₂₁NO₃
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 7.8893 (6)
b (Å) 11.7697 (9)
c (Å) 17.4392 (13)
V (ų) 1619.3 (2)
Z 4

Data obtained for 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for elucidating the structure and stereochemistry of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, and through-bond and through-space correlations can be established using two-dimensional (2D) NMR techniques.

For 4,5-dimethyl-5-phenyl-1,3-oxazolidin-2-one, the relative stereochemistry of the methyl and phenyl groups can be deduced from the coupling constants between the protons on the C4 and C5 carbons in the ¹H NMR spectrum. The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. A larger coupling constant is typically observed for a trans relationship between the substituents, while a smaller coupling constant suggests a cis relationship.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can be used to probe through-space proximity between protons. For instance, an NOE correlation between the proton of the C4-methyl group and the proton at C5 would provide strong evidence for their cis relationship.

While specific spectral data for this compound is not detailed in the available literature, a representative analysis of a similar oxazolidinone is presented below.

Table 2: Representative ¹H NMR Data for a 4-Methyl-5-phenyl-oxazolidin-2-one Derivative

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Phenyl-H 7.20-7.40 m -
H-5 5.10 d 8.0
H-4 4.10 dq 8.0, 6.5
C4-CH₃ 0.90 d 6.5
N-H 5.50 br s -

Hypothetical data based on typical values for related structures.

Table 3: Representative ¹³C NMR Data for a 4-Methyl-5-phenyl-oxazolidin-2-one Derivative

Carbon Chemical Shift (ppm)
C=O 158.0
Phenyl-C (ipso) 138.0
Phenyl-C 128.0-129.0
C-5 78.0
C-4 55.0
C4-CH₃ 18.0

Hypothetical data based on typical values for related structures.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula, C₁₁H₁₃NO₂. nih.gov

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) corresponding to its molecular weight of 191.23 g/mol . nih.gov The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for phenyl-substituted oxazolidinones involve cleavages of the heterocyclic ring and the loss of small neutral molecules or radicals.

Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 176.

Cleavage of the phenyl group: Loss of a phenyl radical (•C₆H₅) would lead to a fragment at m/z 114. Conversely, the formation of a stable benzylic cation at m/z 91 is also a possibility.

Decarbonylation: The loss of carbon monoxide (CO) from fragment ions is a common pathway for carbonyl-containing compounds.

Ring cleavage: Scission of the oxazolidinone ring can lead to a variety of smaller fragment ions.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment
191 [M]⁺˙
176 [M - CH₃]⁺
114 [M - C₆H₅]⁺
105 [C₆H₅CO]⁺
91 [C₇H₇]⁺

Predicted fragmentation based on general principles of mass spectrometry.

By combining the insights from these advanced characterization methodologies, a detailed and unambiguous structural assignment of this compound can be achieved, which is essential for its application in stereoselective synthesis and other areas of chemical research.

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Next-Generation Chiral Auxiliaries and Ligands

The foundational structure of 4,5-dimethyl-5-phenyl-1,3-oxazolidin-2-one serves as an inspiration for the rational design of new and more effective chiral auxiliaries and ligands. Research is focused on modifying the oxazolidinone scaffold to enhance stereoselectivity, improve cleavage conditions, and expand utility.

Key strategies include:

Structural Modification: New chiral oxazolidinones are being synthesized from readily available starting materials like amino acids. nih.gov For instance, the synthesis of 4-substituted-5,5-dimethyl oxazolidin-2-ones has been shown to be effective for enolate alkylations and Michael additions. ox.ac.uk These modifications aim to create auxiliaries that offer superior performance in specific asymmetric transformations.

Fluorous Synthesis: A novel class of oxazolidinone chiral auxiliaries incorporates a perfluoroalkyl chain. umanitoba.ca This "fluorous" tag allows for standard solution-phase reactions while enabling rapid purification via fluorous solid-phase extraction (FSPE), simplifying isolation and improving the recycling of the auxiliary. umanitoba.ca

Ligand Development: Beyond their role as auxiliaries, oxazolidinone-related structures are being used to create sophisticated chiral ligands for metal-catalyzed reactions. nih.gov Researchers are designing tridentate ligands by linking two chiral imidazolidin-4-one (B167674) units to a pyridine (B92270) ring, creating a structure analogous to well-known ligands like PyBOX. beilstein-journals.org These new ligands have shown high enantioselectivity in reactions such as asymmetric Henry reactions. nih.gov

The development of these next-generation systems is critical for overcoming the challenges associated with stoichiometric use of auxiliaries and for accessing new chemical space with high enantiomeric purity. rsc.orgscielo.org.mx

Expanding the Substrate Scope and Reaction Diversity for Asymmetric Synthesis

While oxazolidinone auxiliaries are well-established in fundamental C-C bond-forming reactions like aldol (B89426), alkylation, and conjugate addition, a significant research thrust is to broaden their applicability to new substrates and a more diverse range of chemical transformations. rsc.orgresearchgate.netresearchgate.net

Novel Reactions: Researchers are exploring the use of chiral oxazolidinones as electrophiles in intramolecular cyclization reactions with carbanions. nih.gov This approach has successfully produced functionalized γ and δ lactams, which are valuable synthetic intermediates. nih.gov This demonstrates that cyclic carbamates like oxazolidinones can be effective electrophiles, expanding their synthetic role beyond traditional enolate chemistry. nih.gov

Diverse Substrates: Efforts are underway to apply these auxiliaries to a wider array of substrates. For example, asymmetric Michael addition reactions controlled by Evans-type auxiliaries have been successfully applied to different Grignard reagents and α,β-unsaturated carbonyl compounds. benthamdirect.comresearchgate.net Furthermore, the development of peptide-based catalysts is enabling novel transformations and expanding the scope of reactions like asymmetric epoxidations on a wider range of chalcones. nih.gov

New Catalytic Systems: The combination of oxazolidinone-derived ligands with various metal catalysts is unlocking new reaction pathways. Copper(II) complexes with ligands based on imidazolidin-4-one derivatives have proven to be highly efficient enantioselective catalysts for asymmetric Henry (nitroaldol) reactions, expanding the toolbox for constructing chiral β-nitro alcohols. nih.govbeilstein-journals.org

This expansion allows for the synthesis of a more diverse library of complex, chiral molecules, which is crucial for drug discovery and the development of new materials. rsc.org

Development of Sustainable and Eco-Friendly Synthetic Methodologies

In line with the principles of green chemistry, significant efforts are being made to develop more sustainable methods for both the synthesis and application of oxazolidinones.

Atom-Economic Synthesis: A key focus is the use of carbon dioxide (CO₂) as an abundant, non-toxic, and economical C1 source. rsc.org The synthesis of oxazolidinones from epoxides and isocyanates or propargylic amines and CO₂ represents a highly atom-economic approach. rsc.orgorganic-chemistry.org

Green Solvents and Catalysts: Research has demonstrated the use of deep eutectic solvents (DES) as a recyclable and environmentally benign medium for oxazolidinone synthesis. rsc.org In one protocol, a DES composed of a quaternary diammonium salt and urea (B33335) acts as both the solvent and the catalyst, eliminating the need for additional organic solvents. rsc.org

Organocatalysis: Metal-free, organocatalytic methods are being developed to avoid the use of potentially toxic and expensive heavy metals. nih.gov For example, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been used as a recyclable organocatalyst for converting epoxy amines into oxazolidinone scaffolds using CO₂. rsc.org

These sustainable approaches not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of asymmetric reactions involving oxazolidinone auxiliaries.

Mechanism Elucidation: DFT studies are used to investigate the geometric characteristics and chemical reactivity of oxazolidinone derivatives. nih.gov By calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can gain insights into the electronic structure and reaction pathways. nih.govnih.gov

Predicting Stereoselectivity: Computational models can help rationalize the high stereoselectivity observed in many oxazolidinone-mediated reactions. By modeling the transition states of competing reaction pathways, chemists can predict which diastereomer will be favored, guiding the design of more selective auxiliaries and reaction conditions.

In Silico Screening: Molecular docking and other computational methods are used to screen newly synthesized oxazolidinone derivatives for potential biological activity. nih.govresearchgate.net For instance, studies have used docking simulations to evaluate the binding modes of novel oxazolidinones with biological targets like the main protease (Mpro) of SARS-CoV-2. nih.gov This allows for the rapid identification of promising candidates for further development. nih.gov

The synergy between experimental work and computational modeling accelerates the discovery and optimization of new synthetic methods and bioactive molecules.

Table 1: Applications of Computational Modeling in Oxazolidinone Research
Computational MethodApplicationKey InsightsReference
Density Functional Theory (DFT)Investigating chemical reactivity and geometry of new sulfamoyloxyoxazolidinone derivatives.Provided insights into HOMO-LUMO gaps and molecular geometry, helping to understand the electronic characteristics of the compounds. nih.gov
Molecular DockingStudying the binding mode of oxazolidinone derivatives with the main protease (Mpro) of SARS-CoV-2.Calculated binding energies and inhibition constants, suggesting the potential for these compounds to act as viral inhibitors. nih.gov
ADMET PredictionIn silico evaluation of absorption, distribution, metabolism, excretion, and toxicity of newly synthesized oxazolidinones.Helps to identify drug-like candidates with favorable pharmacokinetic properties early in the discovery process. nih.govresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of asymmetric synthesis with continuous flow chemistry and automated platforms represents a major step towards more efficient, scalable, and safer chemical manufacturing.

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and easier scalability. An organocatalytic continuous flow synthesis of 2-substituted oxazolidinones has been developed using a packed-bed reactor with an immobilized catalyst. rsc.org This system allowed for the continuous production of various heterocyclic products over a two-week period without a significant loss of catalytic activity. rsc.org

Scalability and Efficiency: Flow systems facilitate the gram-scale synthesis of chiral building blocks. researchgate.net Asymmetric transfer hydrogenation of 2-oxazolones to produce chiral 2-oxazolidinones has been successfully performed on a gram scale in flow reactors without loss of efficiency, demonstrating the potential for industrial application. researchgate.net

Automation and High-Throughput Screening: Automated platforms can accelerate the discovery of new catalysts and the optimization of reaction conditions. By combining automated synthesis with high-throughput screening, researchers can rapidly evaluate large libraries of chiral ligands or auxiliaries, significantly speeding up the development cycle for new asymmetric transformations.

The adoption of these modern technologies is poised to transform the synthesis of enantiomerically pure compounds, making them more accessible for a wide range of applications.

Q & A

Q. What are the common synthetic routes for preparing 4,5-Dimethyl-5-phenyl-1,3-oxazolidin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves condensation reactions between substituted aldehydes and urea derivatives under acidic or basic conditions. For example, oxazolidinones can be synthesized via cyclization of β-amino alcohols with carbonyl reagents. Optimization includes adjusting solvent polarity (e.g., ethanol or acetic acid), temperature (reflux conditions at ~80–100°C), and catalysts (e.g., anhydrous sodium acetate) to enhance yield and purity . Monitoring reaction progress via TLC (20% ethyl acetate in hexane) and purification by recrystallization (ethanol or DMF/EtOH mixtures) are critical steps .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy : Use IR to confirm carbonyl (C=O, ~1750 cm⁻¹) and oxazolidinone ring vibrations. ¹H/¹³C NMR identifies substituent environments (e.g., methyl groups at δ 1.2–1.5 ppm and aromatic protons at δ 7.2–7.5 ppm). Mass spectrometry (ESI-MS or EI-MS) verifies molecular ion peaks .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks. Data collection at low temperatures (90 K) minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural refinement of this compound derivatives?

  • Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands to model twin laws and refine scale factors. For disorder, apply PART/SUMP restraints and anisotropic displacement parameters (ADPs) to split overlapping atoms. High-resolution data (≤1.0 Å) and iterative refinement cycles (R-factor convergence <5%) improve accuracy . Validate results using Rint and GooF metrics .

Q. What strategies address contradictory biological activity data for oxazolidinone derivatives in receptor-binding studies?

  • Methodological Answer : Contradictions may arise from stereochemical variations or assay conditions. Perform enantiomeric resolution (e.g., chiral HPLC) to isolate active stereoisomers. Validate binding via competitive radioligand assays (e.g., GABAA receptor studies) and molecular docking (e.g., AutoDock Vina) to correlate activity with 3D pharmacophore alignment . Replicate experiments under standardized conditions (pH, temperature) to minimize variability .

Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for ring-opening or substitution reactions. Use Gaussian or ORCA software to simulate reaction pathways. Compare frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites . Validate predictions with kinetic experiments (e.g., monitoring intermediates via <sup>19</sup>F NMR) .

Q. What interdisciplinary approaches integrate oxazolidinone chemistry with materials science or medicinal applications?

  • Methodological Answer :
  • Materials Science : Functionalize oxazolidinones as chiral auxiliaries in asymmetric catalysis (e.g., titanium enolate chemistry for C–C bond formation) .
  • Medicinal Chemistry : Derivatize the oxazolidinone core with fluorobenzylidene or dichlorophenyl groups to enhance pharmacokinetic properties (e.g., blood-brain barrier penetration) . Cross-disciplinary collaboration with pharmacologists and crystallographers ensures target specificity and structural validation .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. X-ray) for oxazolidinone derivatives?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., ring puckering in solution vs. solid state). Compare temperature-dependent NMR (VT-NMR) with SC-XRD to detect conformational flexibility. Use NOESY/ROESY to confirm solution-state proximity of substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.